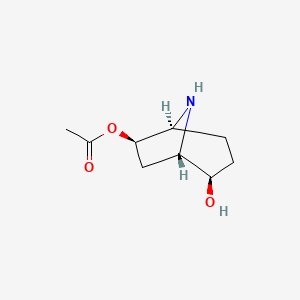
Baogongteng a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Baogongteng A can be synthesized using synthetic 6β-acetoxy-tropinone as the starting material . The synthetic route involves several steps, including alkylation, condensation, reduction, protection, and oxidation . The industrial production methods typically involve chemical resolution to prepare chiral analogs of this compound .
化学反应分析
Baogongteng A undergoes various chemical reactions, including:
Oxidation: The oxidation of tropanol derivatives with CrO3 to yield tropanone derivatives.
Reduction: Reduction of bicyclic nitriles with LiAlH4 or NaBH4.
Substitution: Alkylation of 3-hydroxypyridine with benzylbromide.
Common reagents used in these reactions include LiAlH4, NaBH4, CrO3, and benzylbromide . Major products formed from these reactions include tropanone derivatives and bicyclic hydroxy nitriles .
科学研究应用
Baogongteng A has several scientific research applications:
Chemistry: Used as a starting material for synthesizing chiral analogs and studying structure-activity relationships.
Biology: Acts as a muscarinic agonist, influencing various biological processes.
Medicine: Investigated for its potential in treating glaucoma and cardiovascular diseases.
Industry: Utilized in the development of new muscarinic agonists for drug development.
作用机制
Baogongteng A exerts its effects by acting as a muscarinic agonist, selectively targeting M2-muscarinic receptors . It has high affinity for M2-receptors and lower affinity for other muscarinic receptor subtypes . The compound influences intracellular signaling pathways, leading to its hypotensive and miotic effects .
相似化合物的比较
Baogongteng A is compared with other tropane alkaloids, such as:
Scopolamine: Both are tropane alkaloids, but this compound acts as a muscarinic agonist, while scopolamine is an antagonist.
Pilocarpine: This compound has a stronger miotic effect than pilocarpine and is used for similar therapeutic purposes.
Atropine: Unlike this compound, atropine exhibits anticholinergic activity.
This compound’s unique selectivity for M2-receptors and its potent miotic activity distinguish it from these similar compounds .
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
[(1S,2R,5S,6R)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m0/s1 |
InChI 键 |
FSXBMHMVOFJROW-RBXMUDONSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H](CC[C@@H]1N2)O |
规范 SMILES |
CC(=O)OC1CC2C(CCC1N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


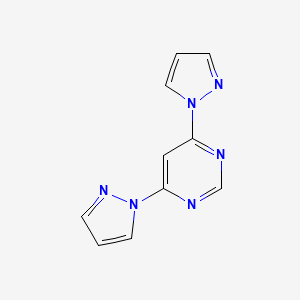

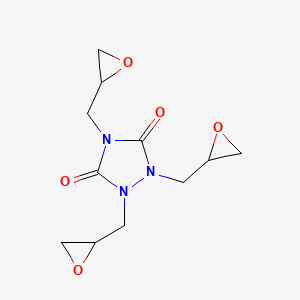
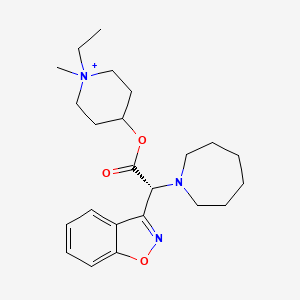
![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784182.png)
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784197.png)
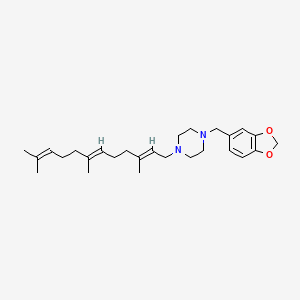

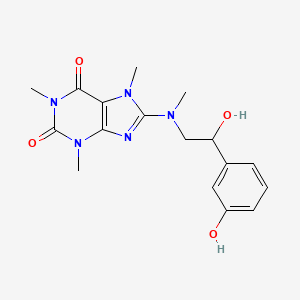
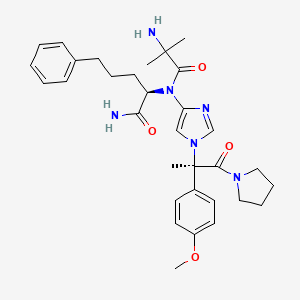
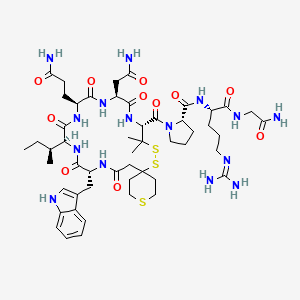
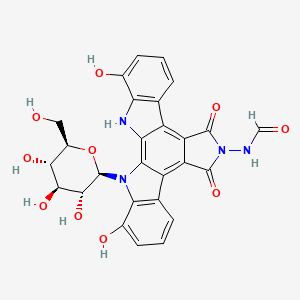
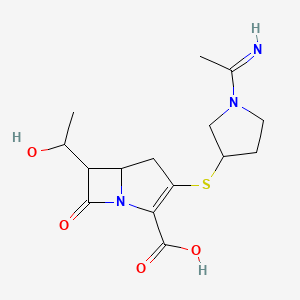
![[(1S,2R,3R,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784261.png)
